[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine
Description
Properties
IUPAC Name |
4-bromo-5-methoxy-2-methyl-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-9-6-11(14)12(19-2)7-13(9)20(17,18)16-10-4-3-5-15-8-10/h3-8,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUSCNDVOBQRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=CC=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine typically involves the following steps:
Bromination: The starting material, 5-methoxy-2-methylphenol, undergoes bromination to introduce a bromine atom at the 4-position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonyl derivative.
Coupling with Pyridylamine: Finally, the sulfonyl derivative is coupled with 3-pyridylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom may yield various substituted derivatives, while oxidation may lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Methoxy positioning : The 5-OCH₃ group in the target compound may reduce steric hindrance compared to 7-OCH₃ in ’s spirobenzoxazine system, favoring conformational flexibility .
- Heterocycle differences : Pyridylamine (target) vs. pyrimidine () or morpholine () alters hydrogen-bonding capacity and π-π stacking interactions. Pyridylamine’s planar structure may enhance binding to aromatic enzyme pockets .
Stability and Functionalization Potential
- Base stability : The sulfonamide group in the target compound resists hydrolysis under basic conditions better than carbonamides, a trait shared with ’s sulfonamide-functionalized MOFs .
Biological Activity
The compound [(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, particularly in cancer research.
This compound can undergo several chemical reactions:
- Electrophilic Aromatic Substitution : The aromatic rings can participate in electrophilic substitutions, which is crucial for modifying the compound's structure.
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, enhancing its reactivity.
- Oxidation and Reduction : The sulfonyl group allows for redox reactions, which can alter the compound's properties and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group forms strong interactions with amino acid residues in the active sites of target proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions. The pyridylamine moiety enhances binding affinity through hydrogen bonding and π-π interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, related sulfonamide derivatives have been shown to interfere with microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. These compounds exhibit significant cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells, indicating their potential as anticancer agents .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated against several cancer cell lines. The results indicated that the compound exhibits sub-micromolar cytotoxicity, particularly effective against breast and colorectal cancer cell lines. Its mechanism involves disrupting microtubule polymerization, thus inhibiting mitosis .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| [(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine | Similar sulfonamide structure | Moderate cytotoxicity |
| [(4-Bromo-5-methoxyphenyl)sulfonamide] | Lacks methyl group at the 2-position | Lower efficacy in inhibiting tubulin |
| [(4-Bromo-2,5-dimethoxyphenyl)sulfonamide] | Additional methoxy groups | Enhanced cytotoxicity against multiple cancer lines |
This table illustrates that modifications in the chemical structure significantly impact biological activity, particularly in terms of potency and selectivity against cancer cells.
Case Studies
- Study on Microtubule Inhibition : A series of experiments demonstrated that compounds similar to this compound significantly inhibit microtubule polymerization at micromolar concentrations. This was confirmed through immunofluorescence assays showing disrupted microtubule networks in treated cells .
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound leads to G2/M phase arrest in cancer cells, followed by apoptotic cell death. This finding underscores its potential as a chemotherapeutic agent targeting mitotic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
